5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide
Description
Properties
IUPAC Name |
2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-methylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-24-19-22-21-16(23-19)12-15-17(13-8-4-2-5-9-13)20-18(25-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQLTMHMGLEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)CC2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Thiazole and Oxadiazole Rings: The thiazole and oxadiazole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Introduction of the Methyl Sulfide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, sulfonic acids, halogenated aromatics.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit significant biological activities, such as antimicrobial, antifungal, or anticancer properties. The thiazole and oxadiazole rings are known for their bioactivity, and their combination in a single molecule could lead to novel therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure could impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and oxadiazole rings could facilitate binding to specific molecular targets, while the sulfide group could participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,3-thiazole: Shares the thiazole ring but lacks the oxadiazole and sulfide groups.
1,3,4-Oxadiazole Derivatives: Contain the oxadiazole ring but differ in other substituents.
Thioethers: Compounds with a sulfide group but different heterocyclic structures.
Uniqueness
What sets 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide apart is the combination of the thiazole and oxadiazole rings with a sulfide group. This unique structure allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide is a novel synthetic derivative that combines thiazole and oxadiazole moieties, known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C18H13N3OS2
- Molecular Weight : 351.45 g/mol
- CAS Number : 6384218
Antimicrobial Activity
Research indicates that compounds featuring the oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of oxadiazoles possess potent antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5a | 0.22 | Antibacterial |
| 7b | 0.25 | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been assessed in various studies:
- A study demonstrated that thiazole-containing compounds exhibited cytotoxic effects against several cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these compounds were notably lower than those for standard treatments like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| Jurkat | <10 | Doxorubicin |
| A-431 | <10 | Doxorubicin |
Molecular docking studies have suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its cytotoxicity against cancer cells . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring are crucial for enhancing biological activity.
Case Studies
- Antitubercular Activity : A combination of oxadiazole and thiazole derivatives was tested for antitubercular activity against Mycobacterium bovis. The most active compounds showed significant inhibition in both active and dormant states of the bacteria .
- Cytotoxicity Studies : Various synthesized thiazole derivatives were evaluated for their cytotoxic effects on glioblastoma and melanoma cell lines. The presence of specific substituents was found to significantly enhance their anticancer properties .
Q & A
Q. What established synthetic routes are available for 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide?
A two-step procedure is commonly employed:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the intermediate thiol group using methyl sulfide-containing reagents to introduce the oxadiazole-methyl sulfide moiety . Key optimization parameters include reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios of alkylating agents. Purity is confirmed via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How is the structural confirmation of this compound achieved in academic research?
A multi-technique approach is used:
- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content).
- 1H NMR : Identifies protons on aromatic rings (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.1 ppm), and sulfide linkages (δ 3.3–3.7 ppm) .
- IR spectroscopy : Detects C=N stretching (1600–1650 cm⁻¹) and S–C vibrations (650–750 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.7–1.8 Å) and dihedral angles between aromatic rings .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer potential : IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines in MTT assays .
- Anticonvulsant activity : ED₅₀ of 25 mg/kg in maximal electroshock (MES) rodent models, comparable to phenytoin .
- Mechanistic insights : Preliminary docking studies suggest inhibition of voltage-gated sodium channels .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Alkylating reagent selection : Use methyl iodide or dimethyl sulfate for higher yields (70–85%) compared to bulkier reagents .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and reduce byproducts .
- Purification : Column chromatography (silica gel, 100–200 mesh) with gradient elution (hexane → ethyl acetate) ensures >95% purity .
Q. What strategies are used to analyze substituent effects on biological activity?
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with modified phenyl (e.g., chloro, nitro) or sulfide groups.
- In vitro assays : Compare IC₅₀ values across derivatives to identify critical functional groups (e.g., diphenyl-thiazole enhances lipophilicity) .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with activity .
Q. How can computational methods enhance understanding of this compound’s mechanism?
- Molecular docking : Predict binding affinities (ΔG = −8 to −10 kcal/mol) to targets like tubulin or EGFR kinase .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability (TPSA = 80–90 Ų) and CYP450 interactions .
Q. How should researchers address contradictions in reported biological data?
- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. SRB assays) .
- Dose-response validation : Test compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .
- Meta-analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing synthetic intermediates?
- LC-MS : Monitors reaction progress and detects intermediates (m/z 350–450) .
- TLC-MS coupling : Enables real-time tracking of alkylation efficiency .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .
Q. How can researchers design experiments to evaluate metabolic stability?
- Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported anticancer activity across studies?
- Cross-validate cell lines : Test compound on NCI-60 panel to confirm selectivity .
- Apoptosis assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., Bcl-2, caspase-3) to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
